molecular formula C26H22ClF2N7O B10857433 ROCK2-IN-6 hydrochloride

ROCK2-IN-6 hydrochloride

Cat. No.: B10857433
M. Wt: 521.9 g/mol
InChI Key: JUYJQRIBIRQCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROCK2-IN-6 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds involve the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization reactions .

Industrial Production Methods

Industrial production methods for ROCK2-IN-6 (hydrochloride) are not widely documented. Typically, the production of such specialized inhibitors involves large-scale organic synthesis techniques, purification processes like crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

ROCK2-IN-6 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of ROCK2-IN-6 (hydrochloride) .

Scientific Research Applications

ROCK2-IN-6 (hydrochloride) has a wide range of scientific research applications, including:

Properties

Molecular Formula

C26H22ClF2N7O

Molecular Weight

521.9 g/mol

IUPAC Name

(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone;hydrochloride

InChI

InChI=1S/C26H21F2N7O.ClH/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19;/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33);1H

InChI Key

JUYJQRIBIRQCLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F.Cl

Origin of Product

United States

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